D-Methionine-N-fmoc-d3
Description
D-Methionine-N-Fmoc-d3 is a chemically modified amino acid that combines three key features: a D-enantiomeric form, N-terminal protection with a fluorenylmethoxycarbonyl (Fmoc) group, and deuterium (B1214612) labeling. This unique combination makes it a powerful tool for researchers, particularly in the fields of peptide chemistry, proteomics, and metabolic studies.
Stable isotope-labeled amino acids (SILAAs) are indispensable in modern biochemical and pharmaceutical research. chempep.com Unlike their radioactive counterparts, they are non-radioactive and safe to handle, making them ideal for a wide range of applications. chempep.com These labeled compounds, which incorporate isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allow for precise tracking and quantification of molecules in complex biological systems. chempep.comsymeres.com
One of the most prominent techniques utilizing SILAAs is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org In SILAC, cells are grown in media containing "heavy" isotopically labeled amino acids, which are incorporated into newly synthesized proteins. thermofisher.com This enables the accurate quantification of protein abundance and turnover through mass spectrometry. nih.govnih.gov The versatility of SILAC has been demonstrated in its application to various model organisms, including C. elegans, Drosophila, and mice. thermofisher.com
The fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). molport.com Introduced by Carpino and Han, the Fmoc group protects the amino terminus of an amino acid during peptide chain elongation. nih.gov Its key advantage lies in its lability to basic conditions, typically using piperidine, which allows for its removal without affecting acid-labile side-chain protecting groups or the peptide's linkage to the resin support. activotec.compeptide.com This orthogonality is a significant improvement over older methods, such as those using the Boc protecting group, which requires harsher acidic conditions for removal. molport.comactivotec.com The use of Fmoc-protected amino acids has become the predominant method in commercial automated peptide synthesis due to these milder conditions. molport.com
While L-amino acids are the building blocks of most naturally occurring proteins, their enantiomers, D-amino acids, play a significant role in specialized areas of research and therapeutics. nih.gov A key feature of D-amino acids is their resistance to degradation by endogenous proteases, which primarily recognize and cleave L-amino acid-containing peptides. nih.gov This enhanced biostability makes D-amino acid-containing peptides attractive candidates for drug development, as they can have a longer half-life in biological systems. jpt.com
The incorporation of D-amino acids into peptides can also influence their structure and bioactivity. cdnsciencepub.com For instance, peptides composed of D-amino acids have been shown to be less immunogenic. acs.org Research has demonstrated the potential of D-amino acid-containing peptides as antimicrobial agents, with some exhibiting efficacy against resistant bacterial strains like MRSA and vancomycin-resistant Enterococci. cdnsciencepub.comacs.org Furthermore, D-amino acids are naturally found in the peptidoglycan cell walls of bacteria, making them a target for certain antibiotics. nih.govmdpi.com The unique properties of D-amino acids have spurred the development of techniques like mirror-image phage display to discover novel D-peptide therapeutics. nih.gov
The specific combination of features in this compound opens up several avenues for advanced research. The deuterium labeling (d3) on the S-methyl group provides a stable isotopic marker that can be readily detected by mass spectrometry. This is particularly valuable in metabolic studies to trace the fate of methionine and in quantitative proteomics as an internal standard. clearsynth.comthalesnano.com Deuterium-labeled compounds are known to be valuable research tools for investigating reaction pathways and pharmacokinetic properties. thalesnano.comacs.org
The Fmoc group facilitates its direct use in SPPS for the synthesis of custom peptides containing a deuterated D-methionine residue at a specific position. vulcanchem.com This allows for the creation of peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptide development. nih.govjpt.com The ability to synthesize such peptides is crucial for studying their structure-activity relationships, receptor binding, and in vivo behavior.
Interactive Data Table: Properties and Applications of this compound Components
| Component | Key Feature | Significance in Research |
| D-Methionine | D-enantiomer | Provides resistance to enzymatic degradation, enhances biostability of peptides. nih.govjpt.com |
| N-Fmoc | Amine protecting group | Enables use in Solid-Phase Peptide Synthesis (SPPS) under mild deprotection conditions. activotec.com |
| -d3 (Deuterium) | Stable isotope label | Acts as a tracer in metabolic studies and an internal standard in mass spectrometry. clearsynth.comthalesnano.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
InChI Key |
BUBGAUHBELNDEW-HLENTGRASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Integration of D Methionine N Fmoc D3 into Advanced Peptide Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS) for Deuterated D-Amino Acid Peptides
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. peptide.com The Fmoc/tBu strategy is a widely adopted approach within SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy. nih.govnih.gov The integration of D-Methionine-N-Fmoc-d3 into standard Fmoc-SPPS protocols allows for the precise placement of a deuterated D-methionine residue within a peptide sequence.
The primary motivation for incorporating D-amino acids is to enhance the peptide's resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.gov This increased stability is crucial for the development of therapeutic peptides with improved pharmacokinetic profiles. Furthermore, the introduction of deuterium (B1214612) at the methyl group of methionine can subtly alter its metabolic fate, potentially slowing down metabolic processes that involve the cleavage of C-H bonds. medchemexpress.com
The general cycle for incorporating this compound in an automated or manual SPPS protocol involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the resin using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). uci.eduluxembourg-bio.com
Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. uci.edu
Washing: Removal of excess reagents and byproducts by washing the resin with a solvent such as DMF. peptide.com
Table 1: Illustrative Coupling Conditions and Efficiencies in Fmoc-SPPS This table presents generalized data for standard Fmoc-amino acids, as specific data for this compound is not available. The actual performance may vary based on the peptide sequence and specific reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time | Estimated Efficiency (%) |
| HBTU | HOBt | DIPEA | DMF | 30-60 min | >99% |
| HATU | HOAt | DIPEA/Collidine | DMF | 20-45 min | >99.5% |
| DIC | Oxyma Pure | - | DMF | 45-90 min | >99% |
| PyBOP | - | DIPEA | DMF/NMP | 30-60 min | >99% |
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, and for large-scale production. researchgate.netacs.org The use of this compound in solution-phase synthesis follows the same fundamental principles of protecting group chemistry and peptide bond formation.
In a typical solution-phase strategy, this compound would be coupled to another amino acid ester (e.g., a methyl or benzyl ester) in a suitable organic solvent. The reaction is mediated by a coupling reagent, similar to those used in SPPS. After the coupling reaction, the product is isolated and purified. The Fmoc group can then be removed to allow for further chain elongation.
One of the key challenges in solution-phase synthesis is the potential for racemization, especially during the activation of the carboxylic acid. mdpi.com The use of urethane-based protecting groups like Fmoc helps to suppress this side reaction. nih.gov The choice of coupling reagent and additives is also critical in minimizing epimerization.
A common strategy in solution-phase synthesis is the fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together. This can be more efficient for the synthesis of longer peptides. A fragment containing D-Methionine-d3 could be prepared and then used in a subsequent coupling step.
Methodological Challenges and Optimizations in Incorporating Deuterated D-Methionine Residues
The incorporation of any methionine residue, including this compound, presents specific challenges during peptide synthesis. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, particularly during the final cleavage and deprotection steps which often involve acidic conditions. peptide.com While the methionine in this compound is not protected, strategies to mitigate oxidation are crucial. This can be achieved by using scavengers in the cleavage cocktail, such as thioanisole or 1,2-ethanedithiol.
The steric hindrance of the D-amino acid can also potentially slow down the coupling kinetics compared to its L-counterpart, although this effect is generally minor for most standard coupling reagents. In cases of difficult couplings, extended reaction times, double coupling, or the use of more potent activating agents like HATU may be necessary to ensure complete reaction. uci.edu
Table 2: Common Challenges and Optimization Strategies for Methionine Incorporation
| Challenge | Description | Optimization Strategies |
| Oxidation | The thioether side chain of methionine can be oxidized to methionine sulfoxide. | Use of scavengers (e.g., thioanisole, EDT) in the cleavage cocktail. |
| Aggregation | The growing peptide chain can aggregate, leading to incomplete reactions. | Use of chaotropic salts, elevated temperatures, or alternative solvents (e.g., NMP). |
| Incomplete Coupling | Steric hindrance or aggregation can lead to incomplete peptide bond formation. | Double coupling, extended reaction times, use of potent coupling reagents (e.g., HATU). |
| Racemization | Potential for epimerization during activation, especially in solution-phase synthesis. | Use of urethane-based protecting groups (Fmoc), and appropriate coupling reagents and additives (e.g., HOAt). mdpi.com |
Role of this compound in the Synthesis of Stereochemically Defined Peptides and Peptidomimetics
The use of this compound is fundamental for the synthesis of peptides and peptidomimetics with precise stereochemical control. The introduction of a D-amino acid at a specific position can induce a particular secondary structure, such as a turn or a helix, which may be critical for biological activity. This level of stereochemical definition is essential for understanding the relationship between peptide conformation and function.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their pharmacological properties. nih.govnih.gov The incorporation of this compound can be a key step in the design of peptidomimetics. For example, replacing an L-amino acid with its D-counterpart can significantly alter the peptide's conformation and its interaction with a biological target. frontiersin.org
Furthermore, the deuteration of the methionine side chain provides a valuable tool for mechanistic studies. The deuterium label can be used as a probe in NMR spectroscopy to study peptide dynamics and interactions. In metabolic studies, the presence of deuterium can help to track the fate of the peptide and identify metabolites using mass spectrometry. medchemexpress.com The synthesis of stereochemically defined, isotopically labeled peptides is therefore a powerful approach in drug discovery and development. longdom.org
Stable Isotope Labeling Applications in Quantitative Research
Quantitative Proteomics and Metabolomics Studies Employing D-Methionine-N-Fmoc-d3 as a Tracer
In the fields of proteomics and metabolomics, stable isotope labeling is a powerful strategy for the accurate quantification of proteins and metabolites across different samples. longdom.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve incorporating labeled amino acids into all newly synthesized proteins. longdom.org this compound can be employed as an internal standard or a tracer in such experiments to investigate the dynamics of methionine metabolism and its incorporation into the proteome.
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By introducing an isotopically labeled substrate, such as a deuterated amino acid, into a biological system, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. nih.govnih.gov
The general principle involves feeding cells the labeled compound and measuring the rate of its incorporation and the labeling patterns of intracellular metabolites over time, typically using liquid chromatography-mass spectrometry (LC-MS). nih.govfoxchase.org For instance, studies using 13C-labeled methionine have successfully quantified the metabolic fluxes of methionine through transmethylation and propylamine (B44156) transfer pathways. nih.govfoxchase.org A similar approach using this compound, where the deuterium (B1214612) atoms are typically on the methyl group, would allow for the specific tracing of the methyl group as it is transferred in crucial one-carbon metabolism pathways.
Table 1: Illustrative Data from a Hypothetical Metabolic Flux Experiment Using a Deuterated Methionine Tracer This table illustrates the type of data generated in MFA studies. The values are for demonstrative purposes only.
| Metabolic Pathway | Key Metabolite | Isotopic Enrichment (%) after 24h | Calculated Flux Rate (nmol/mg protein/h) |
|---|---|---|---|
| Transmethylation | S-Adenosylmethionine (SAM) | 85 | 15.2 |
| Transsulfuration | Cysteine | 30 | 5.4 |
| Polyamine Synthesis | Spermidine | 15 | 2.7 |
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular function. biorxiv.orgnih.gov Stable isotope labeling provides a dynamic view of this process, moving beyond static measurements of protein abundance. biorxiv.org By introducing a labeled amino acid, researchers can measure the rate at which it is incorporated into new proteins (synthesis) and the rate at which the labeled proteins disappear (degradation). nih.gov
Methods using heavy water (D₂O) labeling have demonstrated the ability to measure proteome-wide turnover kinetics by tracing the incorporation of deuterium into newly synthesized amino acids and subsequently into proteins. biorxiv.orgbiorxiv.org The use of a pre-labeled amino acid like D-Methionine-d3 offers a more direct way to trace the fate of a specific essential amino acid. Analysis of the labeling trajectories for individual proteins over time allows for the precise calculation of their degradation rates, or half-lives. nih.gov This can reveal how different cellular states or external stimuli affect the stability of specific proteins or entire protein networks. biorxiv.org
Table 2: Representative Protein Turnover Rates Determined by Stable Isotope Labeling This table shows examples of protein half-lives that can be determined using stable isotope labeling techniques. Data is representative of findings in the field.
| Protein Class | Example Protein | Cellular Location | Typical Half-Life |
|---|---|---|---|
| Cell Cycle Regulator | Cyclin B1 | Nucleus | < 1 hour |
| Metabolic Enzyme | Hexokinase | Cytosol | ~ 24 hours |
| Cytoskeletal Protein | Actin | Cytoskeleton | > 50 hours |
Tracing Biochemical Pathways and Reaction Mechanisms Through Isotopic Enrichment
Isotopic enrichment is a powerful method for elucidating biochemical pathways and confirming reaction mechanisms. nih.gov When cells are supplied with a substrate labeled at a specific atomic position, the location of the label in the final products can provide definitive evidence for a proposed metabolic route. nih.gov
Isotope-Edited Spectroscopic Investigations for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)
Mass spectrometry (MS) is the predominant analytical technique for quantitative studies involving stable isotope labeling. longdom.org In MS-based proteomics, the mass difference between peptides containing the light (e.g., ¹H) and heavy (e.g., ²H or D) isotopes allows for their simultaneous detection and relative quantification. nih.gov The intensity of the signal corresponding to the heavy-labeled peptide relative to the light version reflects its abundance. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be enhanced by isotopic labeling. The replacement of a proton with a deuteron (B1233211) significantly alters the NMR spectrum, as deuterium has different magnetic properties. acs.org This "isotope-editing" approach can be used to simplify complex spectra and probe the structure and dynamics of macromolecules. For example, hydrogen-deuterium exchange (HDX) monitored by NMR or MS can reveal which parts of a protein are exposed to the solvent, providing insights into protein folding and conformational changes. acs.org
Advantages and Methodological Considerations of Deuterium Labeling with this compound
The use of deuterated compounds like this compound offers several benefits but also requires specific methodological considerations.
Advantages:
High Accuracy: Isotope labeling enables high-precision and accurate quantification in mass spectrometry by using the labeled compound as an internal standard, which corrects for variations during sample preparation and analysis. longdom.org
Non-Radioactive: Deuterium is a stable isotope, avoiding the safety and disposal issues associated with radioactive isotopes like tritium (B154650) (³H) or ³⁵S.
Versatility: Deuterated tracers can be used in a wide range of applications, from metabolic flux analysis in cell culture to protein turnover studies in whole organisms. biorxiv.orgnih.gov
Economic Potential: In some applications, such as labeling with heavy water, deuterium can be a more economical choice compared to other stable isotopes. biorxiv.org
Methodological Considerations:
Chromatographic Shift: Deuterated compounds can exhibit slightly different retention times in reverse-phase liquid chromatography compared to their non-deuterated counterparts. This effect must be accounted for during data analysis to ensure correct identification and quantification. nih.gov
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes cause the deuterated molecule to react more slowly than its natural counterpart, a phenomenon known as the kinetic isotope effect. acs.org While often negligible, the KIE could potentially alter metabolic fluxes and must be considered when interpreting results.
Precursor Pool Dilution: In dynamic labeling studies, it is crucial to measure or accurately estimate the isotopic enrichment of the precursor pool (e.g., the intracellular amino acid pool) to correctly calculate protein turnover rates. nih.gov
Fmoc Protecting Group: The N-Fmoc group is primarily used to protect the amino group during chemical peptide synthesis. fengchengroup.comsigmaaldrich.com For in vivo metabolic tracing applications, this protecting group would typically need to be removed to yield the biologically active D-Methionine-d3. Alternatively, the fully protected molecule is often used as an analytical standard for quantifying its unlabeled counterpart.
Investigative Applications of D Methionine N Fmoc D3 in Stereochemical Biochemistry and Peptide Biology
Research on D-Amino Acid Incorporation in Non-Ribosomal Peptide Synthesis Systems
Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize a wide array of peptides, many with important biological activities. A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, including D-amino acids, into the growing peptide chain. The incorporation of D-amino acids is a critical factor in the bioactivity of many non-ribosomal peptides.
The selection of amino acid monomers in NRPS systems is primarily governed by the adenylation (A) domain. These domains exhibit a high degree of substrate specificity, typically favoring the L-enantiomer of their cognate amino acid. The direct activation of D-amino acids by A-domains is generally inefficient. Instead, the incorporation of D-amino acids is most often catalyzed by a specialized epimerization (E) domain, which converts an L-amino acid, already tethered to a thiolation (T) domain, into its D-enantiomer.
The specificity of A-domains can be quantitatively assessed using assays such as the ATP-pyrophosphate (ATP-PPi) exchange assay. This assay measures the formation of ATP from PPi and an aminoacyl-adenylate, which is indicative of amino acid activation. Studies on various A-domains have consistently shown a strong preference for L-amino acids over their D-counterparts. For example, the A-domain of the PvdD non-ribosomal peptide synthetase from Pseudomonas aeruginosa shows a high degree of substrate specificity for L-threonine, with no significant activity observed with D-threonine.
| Substrate | Relative Activity (%) |
|---|---|
| L-Threonine | 100 |
| D-Threonine | <5 |
| L-Serine | <5 |
| L-allo-Threonine | <5 |
D-Methionine-N-Fmoc-d3 can be utilized in studies of NRPS systems to investigate the substrate tolerance of A-domains and the efficiency of E-domains. By synthesizing peptide fragments containing deuterated D-methionine, researchers can use mass spectrometry to trace the incorporation of this non-canonical amino acid and to dissect the mechanisms of D-amino acid integration in these complex biosynthetic pathways.
Enantioselective Recognition Studies in Enzymatic Systems and Receptor Binding
The stereochemistry of amino acids in a peptide is a critical determinant of its interaction with biological targets such as enzymes and receptors. The replacement of an L-amino acid with its D-enantiomer can have profound effects on binding affinity and biological activity. This principle of enantioselective recognition is a cornerstone of stereochemical biochemistry.
Recent research has demonstrated that the isomerization of a single L-amino acid to a D-amino acid in a neuropeptide can modulate its selectivity between different G protein-coupled receptors (GPCRs). nih.gov For instance, the Aplysia allatotropin-related peptide (ATRP) signaling system utilizes this mechanism to direct signaling through distinct pathways. The all-L-ATRP preferentially activates one receptor (ATRPR1), while the D2-ATRP, containing a D-phenylalanine at position 2, is a more potent agonist of a different receptor (ATRPR2). nih.gov
The use of peptides synthesized with this compound allows for detailed investigations into such enantioselective interactions. By comparing the binding affinities and functional activities of a peptide containing D-methionine with its all-L counterpart, researchers can probe the stereochemical requirements of a given receptor or enzyme active site. The deuterated methyl group on the D-methionine can also serve as a unique probe in NMR-based structural studies of peptide-receptor complexes.
| Peptide | Receptor | EC50 (nM) |
|---|---|---|
| all-L-ATRP | ATRPR1 | 30 |
| D2-ATRP | ATRPR1 | 200 |
| all-L-ATRP | ATRPR2 | 400 |
| D2-ATRP | ATRPR2 | 2 |
Research on D-Amino Acid Metabolism and Distribution in Model Biological Systems
While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids are also found in nature and have distinct metabolic pathways. Understanding the metabolism and distribution of D-amino acids is crucial for evaluating their therapeutic potential and biological roles. This compound, once deprotected and administered, provides a valuable tool for tracing the metabolic fate of D-methionine in vivo.
Studies using deuterated D-methionine in rats have shown that it can be efficiently converted into its L-enantiomer. dntb.gov.ua This metabolic conversion is a key aspect of D-amino acid utilization in mammals. The primary pathway for this conversion involves an initial oxidative deamination of the D-amino acid, followed by a reamination to the L-form.
The key enzyme in the initial step of D-methionine metabolism is D-amino acid oxidase (DAO), which converts D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. This intermediate can then be transaminated to form L-methionine, which can enter the general L-methionine metabolic pool. The deuterated label from D-methionine-d3 allows for the tracking of these metabolic transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies can quantify the rate of conversion and identify the major metabolites, providing a comprehensive picture of D-amino acid metabolism in a living system.
Probing Peptide Conformation and Stability Through D-Methionine Incorporation
A significant challenge in the development of peptide-based therapeutics is their typically short half-life in vivo due to rapid degradation by proteases. The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. Proteases are highly stereospecific enzymes that primarily recognize and cleave peptide bonds adjacent to L-amino acids. The presence of a D-amino acid at a potential cleavage site can render the peptide resistant to enzymatic degradation.
The substitution of L-amino acids with their D-enantiomers has been shown to dramatically increase the stability of peptides in the presence of serum and proteolytic enzymes. frontiersin.orgnih.gov For example, a study on the antimicrobial peptide polybia-MPI demonstrated that its D-enantiomer (D-MPI) was significantly more resistant to degradation by trypsin and chymotrypsin (B1334515) compared to the native L-peptide. nih.gov
| Peptide | Protease | Incubation Time (min) | Peptide Remaining (%) |
|---|---|---|---|
| polybia-MPI (L-form) | Trypsin | 360 | <5 |
| D-MPI (D-enantiomer) | Trypsin | 360 | >95 |
| polybia-MPI (L-form) | Chymotrypsin | 360 | <5 |
| D-MPI (D-enantiomer) | Chymotrypsin | 360 | >95 |
Beyond enhancing stability, the incorporation of a D-amino acid can also influence the secondary structure and conformational dynamics of a peptide. Techniques such as circular dichroism (CD) spectroscopy are used to assess the impact of D-amino acid substitution on peptide conformation. researchgate.net While some substitutions may have minimal structural impact, others can induce significant changes in the peptide's secondary structure, which in turn can affect its biological activity.
The use of this compound in peptide synthesis allows for the creation of peptides with enhanced stability. The deuterated methyl group of the D-methionine residue can then be used as a specific probe in NMR studies to investigate the local and global conformational changes that result from the D-amino acid substitution. Chemical shift perturbation mapping in NMR can reveal how the D-methionine-containing peptide interacts with its target, providing valuable insights into the structure-activity relationship. protein-nmr.org.uknih.gov
Advanced Analytical Techniques for the Characterization and Quantification of D Methionine N Fmoc D3 and Its Derivatives
Mass Spectrometry-Based Detection and Quantification of Deuterated Peptides and Metabolites
Mass spectrometry (MS) is a primary tool for the sensitive detection and quantification of deuterated molecules like D-Methionine-N-Fmoc-d3. The incorporation of three deuterium (B1214612) atoms results in a mass increase of approximately 3 Da compared to the unlabeled equivalent, allowing for clear differentiation in a mass spectrum. researchgate.net
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the mass accuracy and resolving power necessary to separate the isotopic peaks of the deuterated analyte from the natural isotopic distribution of other molecules in the sample. nih.gov This is crucial for minimizing interference and ensuring specificity.
For quantitative studies, tandem mass spectrometry (MS/MS) is the gold standard. In this setup, the mass spectrometer performs two stages of mass analysis. First, the precursor ion corresponding to this compound is selectively isolated. This ion is then fragmented, and a specific, characteristic product ion is monitored for quantification. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and selectivity by filtering out background noise. The predictable fragmentation of the Fmoc group can be utilized to generate reliable product ions for monitoring. The use of stable isotope-labeled compounds is a well-established method for quantification in drug development and metabolic studies. medchemexpress.comnih.gov
Table 1: Illustrative MS/MS Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| This compound | 375.1 | 179.1 | Quantifier: Primary transition for quantification, based on a stable fragment of the Fmoc moiety. |
| This compound | 375.1 | 156.1 | Qualifier: Secondary transition for identity confirmation. |
| L-Methionine-N-Fmoc | 372.1 | 179.1 | Endogenous Control: Monitors the unlabeled, naturally occurring enantiomer. |
Chromatographic Separation Methods for Enantiomeric and Isotopic Differentiation (e.g., Chiral HPLC, LC-MS)
Chromatography is essential for separating this compound from other components in a sample before MS analysis. researchgate.net Due to the stereospecificity of biological systems, it is often critical to separate the D-enantiomer from the L-enantiomer. taylorfrancis.commdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is specifically designed for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times. researchgate.net For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and cyclofructan-based CSPs have proven effective for achieving enantiomeric separation. researchgate.netrsc.orgsigmaaldrich.com The choice of mobile phase composition, including organic modifiers and additives like acetic acid and triethylamine, is optimized to maximize resolution between the D- and L-peaks. researchgate.netrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separatory power of HPLC with the detection capabilities of MS. nih.gov A chiral LC method can be used to first separate D- and L-methionine enantiomers. The eluent is then directed into the mass spectrometer, which can distinguish the deuterated (d3) form from the non-deuterated (d0) form based on their mass-to-charge ratios. nih.gov A potential challenge in LC-MS is the chromatographic isotope effect, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. nih.govacs.org This effect must be characterized and controlled for accurate quantification. nih.gov
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Methanol/Water/Formic Acid (e.g., 70:30:0.02 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm (for Fmoc group) followed by MS |
| Expected Elution Order | L-enantiomer followed by D-enantiomer sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope-Resolved Structural and Dynamic Studies of Deuterated Species
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and dynamic information about molecules. The presence of deuterium in this compound offers unique opportunities for NMR analysis.
Deuterium (²H) NMR directly detects the deuterium nuclei. wikipedia.org This technique can confirm the site of deuteration within the molecule and provide insights into molecular motion, as the deuterium signal is sensitive to its local environment and dynamics. wikipedia.org While ²H NMR generally has lower resolution than proton NMR, it is highly specific to the labeled site. wikipedia.org
Proton (¹H) NMR is also impacted by deuteration. The replacement of a proton with a deuteron (B1233211) results in the disappearance of a signal in the ¹H spectrum, which can aid in signal assignment. Furthermore, deuterium substitution can cause small but measurable shifts in the resonances of nearby protons, known as isotope shifts, which can provide subtle structural information. nih.gov
Two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy, can be used to establish connections between deuterium and proton nuclei within the molecule, further aiding in structural elucidation. chemrxiv.org These methods are invaluable for verifying the structure of deuterated standards and for studying their incorporation into larger peptides and proteins. chemrxiv.org
Development and Validation of Analytical Methodologies for this compound in Complex Research Matrices
To ensure reliable and reproducible results, any analytical method for quantifying this compound in complex matrices like plasma or tissue homogenates must be rigorously developed and validated. researchgate.netroutledge.com Method validation demonstrates that the method is suitable for its intended purpose.
The validation process typically assesses several key performance characteristics as outlined by regulatory guidance:
Selectivity and Specificity: The ability to measure the analyte without interference from other matrix components. This is tested by analyzing blank matrix samples.
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. researchgate.net These are typically evaluated at multiple concentration levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Matrix Effects: The influence of matrix components on the ionization efficiency of the analyte, which can suppress or enhance the signal. The use of a stable isotope-labeled internal standard, like this compound itself, is an effective way to correct for matrix effects. researchgate.net
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Sample preparation is a critical step and often involves techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte before LC-MS analysis.
Table 3: Typical Method Validation Acceptance Criteria for a Bioanalytical Method
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean value within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD) | ≤15% (≤20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples |
| Analyte Stability | Analyte concentration within ±15% of the initial concentration under tested conditions |
Future Research Directions and Emerging Applications
Potential in Advanced Biomaterial and Nanotechnology Research Applications
The synthesis of novel peptides is a cornerstone of advanced biomaterial and nanotechnology development. The incorporation of D-Methionine-N-fmoc-d3 into peptide-based biomaterials offers unique advantages for creating more robust and traceable materials. Peptides constructed with D-amino acids exhibit significantly increased resistance to proteolytic degradation by enzymes, a critical factor for in vivo applications. peptide.com This enhanced stability makes peptides containing D-methionine promising candidates for long-lasting hydrogels, tissue engineering scaffolds, and drug delivery vehicles.
The true potential of this compound in this field lies in its isotopic label. The deuterium (B1214612) atoms on the methyl group act as a non-invasive, non-radioactive probe. Researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to monitor the material's fate, degradation, and interaction with its biological environment without altering its fundamental properties. mdpi.comnih.gov This allows for detailed studies on material resilience, drug release kinetics, and the structural integrity of self-assembling peptide nanomaterials.
| Application Area | Role of D-Methionine Moiety | Advantage of Deuterium (d3) Label |
|---|---|---|
| Peptide Hydrogels | Increases resistance to enzymatic degradation, prolonging gel lifespan. peptide.com | Allows for monitoring gel stability and degradation kinetics via mass spectrometry. |
| Drug Delivery Systems | Enhances stability of the peptide carrier in biological fluids. peptide.com | Enables tracking of the delivery vehicle and quantification of drug release. clearsynth.com |
| Self-Assembling Nanostructures | Influences the chirality and packing of peptide assemblies. | Provides a spectroscopic handle (NMR) to study the structure and dynamics of the assembly. nih.gov |
| Tissue Engineering Scaffolds | Creates more durable scaffolds that can support cell growth for longer periods. | Facilitates investigation into scaffold-cell interactions and material integration in vivo. |
Integration into Synthetic Biology and Bio-orthogonal Chemical Approaches
Synthetic biology aims to design and construct new biological parts, devices, and systems. Fmoc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a core technology that enables the creation of custom peptides and proteins central to synthetic biology. altabioscience.comnih.gov The ability to incorporate non-canonical amino acids, such as D-isomers or isotopically labeled variants, allows for the construction of proteins with novel functions or properties. rsc.orgacs.org
This compound serves as a building block for synthetic peptides that can be integrated into larger biological systems. Its deuterium label functions as a "bio-orthogonal" tag. Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govyoutube.com While the deuterium label itself is not reactive, it is a passive, non-perturbing probe that can be detected and quantified amidst the complexity of a cell. This allows researchers to track the location, concentration, and interactions of a synthetically introduced peptide without disrupting cellular function, providing a clear window into the behavior of the engineered biological component. acs.org
Development of Novel Analytical Probes and Research Tools Utilizing Deuterated D-Amino Acids
The development of highly sensitive and accurate analytical methods is crucial for biomedical research. Deuterated amino acids, including derivatives like this compound, are invaluable in this pursuit, primarily in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net
In mass spectrometry, deuterated compounds are widely used as internal standards for quantitative analysis. sigmaaldrich.comlumiprobe.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a complex biological sample to provide a precise reference point for quantifying the exact amount of the target molecule, improving the accuracy of metabolic studies and drug metabolite analysis. clearsynth.comeurisotop.comreddit.com
In NMR spectroscopy, the use of deuterium is transformative for studying the structure and dynamics of large proteins. nih.govresearchgate.net Replacing protons with deuterons simplifies otherwise crowded and complex spectra. nih.gov Incorporating this compound at specific sites within a peptide or protein allows researchers to use the deuterated methyl group as a silent marker or a specific probe to investigate protein folding, dynamics, and interactions with other molecules with greater clarity. isotope.comrsc.org The development of new methods for the asymmetric synthesis of α-deuterated α-amino acids continues to be an active area of research, highlighting their importance in advanced biomedical studies. rsc.orgacs.org
| Analytical Technique | Function of Deuterated D-Amino Acid | Specific Research Application |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for accurate quantification. sigmaaldrich.comlumiprobe.com | Metabolomics, pharmacokinetic studies, and protein turnover analysis. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplifies spectra and serves as a site-specific probe for structural and dynamic studies. nih.govnih.gov | Protein folding analysis, characterization of protein-ligand interactions, and membrane protein studies. researchgate.net |
| Neutron Diffraction/Scattering | Provides contrast variation to elucidate molecular structures. mdpi.comresearchgate.net | High-resolution structural analysis of biomolecules and materials. |
Computational Modeling and Simulation of D-Methionine-Containing Systems in Biological and Chemical Contexts
Furthermore, computational methods are essential for interpreting data from hydrogen-deuterium exchange (HDX) experiments, which are used to probe protein conformation and dynamics. aiche.orgnih.gov Simulations can help build atomic-level models that explain the observed exchange rates, linking experimental data to specific structural features. nih.govacs.org
Another key area is the study of the kinetic isotope effect (KIE). youtube.com In chemical reactions, the heavier deuterium atom can form a stronger bond than hydrogen, sometimes leading to a slower reaction rate when a C-D bond is broken compared to a C-H bond. While the d3-label in this compound is on the methyl group, which is not always directly involved in reactions, computational studies can model enzymatic processes where methionine is a substrate to predict if this isotopic substitution influences the reaction mechanism or rate, offering clues to the enzyme's transition state. nih.gov
Q & A
Q. Basic Research Focus
- Temperature : Store at −20°C under inert gas (argon) to prevent oxidation of the thioether group .
- Light sensitivity : Protect from UV exposure to avoid Fmoc group degradation (use amber vials) .
- Moisture control : Lyophilize and store with desiccants (e.g., molecular sieves) to mitigate hydrolysis .
How can deuterium labeling in this compound improve tracer studies in protein metabolism?
Q. Advanced Research Focus
- Pulse-chase experiments : Incorporate deuterated methionine into proteins, then track deuterium loss via LC-MS to quantify protein turnover rates .
- Hydrogen-deuterium exchange (HDX) : Use deuterated methionine to probe protein conformational changes, comparing deuterium uptake kinetics with non-deuterated controls .
- Data normalization : Correct for natural isotope abundance using software tools like Skyline or MaxQuant to avoid false-positive signals .
What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
Q. Advanced Research Focus
- Steric hindrance : The bulky Fmoc group may slow coupling efficiency; optimize with HATU/OxymaPure vs. HOBt/DIC .
- Acid sensitivity : Avoid prolonged exposure to TFA during deprotection, which can cleave the thioether bond. Use scavengers (e.g., triisopropylsilane) .
- Isotope effects on folding : Deuterium may alter peptide hydrophobicity or secondary structure; validate via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
